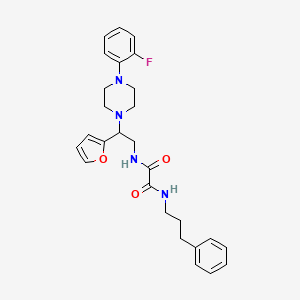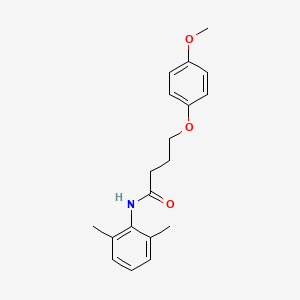![molecular formula C23H20FN5O2 B2436194 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1105238-73-0](/img/structure/B2436194.png)
2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that draws interest due to its unique molecular structure and potential applications in medicinal chemistry and materials science. This compound is characterized by the presence of pyrazolo[3,4-d]pyridazine core, known for exhibiting a range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide involves multi-step organic synthesis. The initial step typically involves the construction of the pyrazolo[3,4-d]pyridazine ring through cyclization reactions under controlled temperature and pH conditions. Subsequent steps include the introduction of the cyclopropyl group and the o-tolyl substituent via cross-coupling reactions using appropriate organometallic reagents. The final acylation step introduces the acetamide functionality.
Industrial Production Methods: : Industrial-scale production often employs batch or continuous flow reactors to optimize the yield and purity of the product. Key reaction parameters, including solvent choice, temperature control, and catalytic efficiency, are meticulously optimized to ensure scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes a variety of reactions such as:
Oxidation: : The compound can be oxidized at specific positions on the pyrazolo[3,4-d]pyridazine ring.
Reduction: : Selective reduction of certain functional groups can be achieved using hydride donors or catalytic hydrogenation.
Substitution: : Electrophilic or nucleophilic substitution reactions can be utilized to introduce new substituents at strategic positions.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like m-chloroperbenzoic acid (mCPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and various organometallic reagents for substitution reactions. Reaction conditions are finely tuned to control the reactivity and selectivity, often requiring inert atmospheres and specific temperature ranges.
Major Products: : The primary products formed from these reactions are structurally modified derivatives of the parent compound, exhibiting altered physical and chemical properties which may enhance or diminish its biological activity.
Applications De Recherche Scientifique
Chemistry: : In chemical research, this compound is explored for its ability to act as a precursor to novel materials with unique electronic and optical properties.
Biology: : Biologically, it shows promise as a lead compound in drug discovery programs targeting specific enzymes and receptors involved in disease pathways.
Medicine: : Medically, the compound is investigated for its potential therapeutic benefits, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Industrially, it is utilized in the development of advanced materials and as a key intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide exerts its biological effects involves interaction with specific molecular targets such as enzymes, receptors, and ion channels. Its structural features enable it to bind with high affinity and specificity, modulating the activity of these targets and thereby altering cellular pathways involved in disease progression.
Comparaison Avec Des Composés Similaires
Compared to other similar pyrazolo[3,4-d]pyridazine derivatives, this compound stands out due to its unique substituent pattern, which imparts distinct biological and physicochemical properties.
Similar Compounds
2-(4-methyl-1-(phenyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
2-(4-cyclopropyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide
2-(1-(o-tolyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-chlorophenyl)acetamide
Propriétés
IUPAC Name |
2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c1-14-6-2-5-9-19(14)29-22-16(12-25-29)21(15-10-11-15)27-28(23(22)31)13-20(30)26-18-8-4-3-7-17(18)24/h2-9,12,15H,10-11,13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSAYFPSCDWBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-1-[1-(2-pyrazol-1-ylethyl)pyrazole-3-carbonyl]piperidine-2-carbonitrile](/img/structure/B2436117.png)


![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylpropanamide](/img/structure/B2436122.png)
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide](/img/structure/B2436123.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2436124.png)
![(5E)-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2436126.png)

![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate](/img/structure/B2436128.png)
![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436130.png)

![morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2436133.png)
